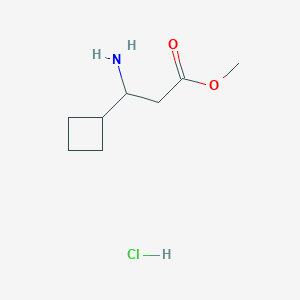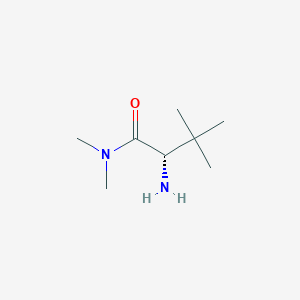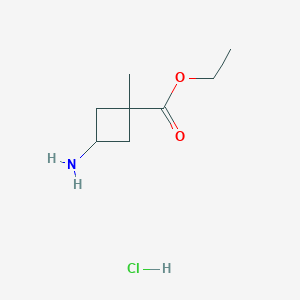
N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide
Overview
Description
“N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide” is a compound that contains a cycloheptanamine ring, which is a seven-membered ring with one nitrogen atom . It also has an ethoxy and a methoxy group attached to a benzyl group . The hydrobromide indicates that it is a salt with a bromide ion .
Scientific Research Applications
Analytical Characterization
- Analytical Profiling : N-(3-ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide has been characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for identifying the compound in biological matrices like blood and urine, which is important for forensic and toxicological studies (De Paoli et al., 2013).
Pharmacological Properties
- Receptor Interaction Profiles : Studies have investigated the receptor binding profiles of compounds structurally related to this compound. These compounds interact with various receptors like serotonergic, adrenergic, and dopaminergic receptors, which can provide insights into their potential pharmacological effects (Rickli et al., 2015).
Metabolism Studies
- Metabolic Profiling : Understanding the metabolic pathways of this compound and related compounds is crucial for drug development and toxicity studies. Research has focused on identifying the primary metabolites and their biotransformation in different biological systems (Šuláková et al., 2021).
Chemical Synthesis
- Synthesis of Analogues : The synthesis of structurally related compounds provides valuable insights into the chemical properties and potential applications of this compound. Studies have explored the asymmetric synthesis of related tropane alkaloids, which are important for medicinal chemistry (Brock et al., 2012).
Potential Applications
- Therapeutic Research : Research on compounds structurally similar to this compound has implications for developing new therapeutic agents, particularly in neuropharmacology and psychiatry. Their interaction with various neurotransmitter receptors could lead to novel treatments for psychiatric disorders (Rickli et al., 2015).
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cycloheptanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.BrH/c1-3-20-17-12-14(10-11-16(17)19-2)13-18-15-8-6-4-5-7-9-15;/h10-12,15,18H,3-9,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGSKYJGHUQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)



![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)

![1-Azaspiro[3.3]heptane hcl](/img/structure/B3113873.png)





![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)